2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Overview
Description
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a chemical compound with the molecular formula C5H9NO2S·HCl and a molecular weight of 183.66 g/mol . This compound is known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within a seven-membered ring system. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride typically involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents. One common method involves the reaction of a cyclic amine with sulfur dioxide and a halogenating agent under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form covalent bonds with biological molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-6-azaspiro[3.3]heptane 2,2-dione hydrochloride
- 6-Boc-2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide
Uniqueness
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXAFIXMQLDOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CS(=O)(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427388-39-3 | |
Record name | 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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